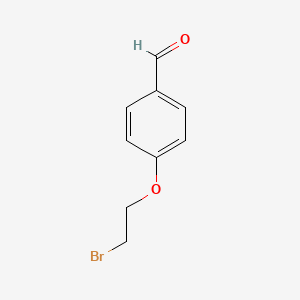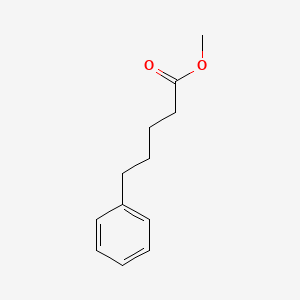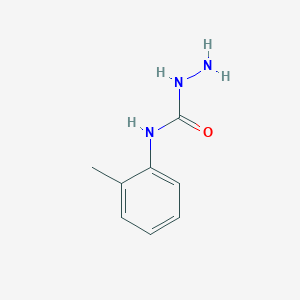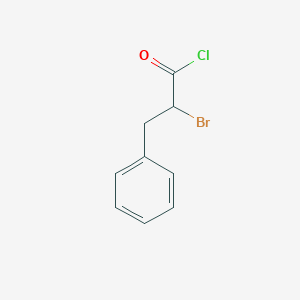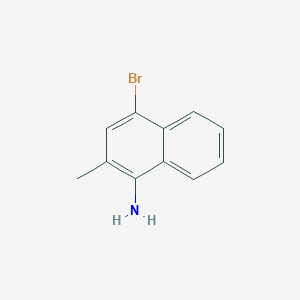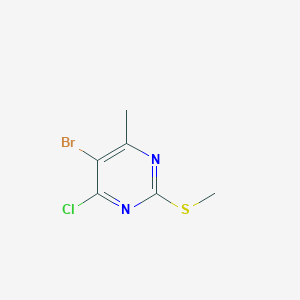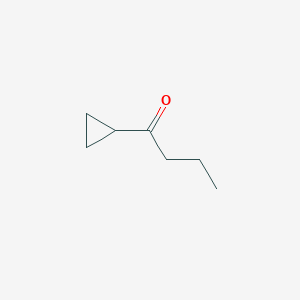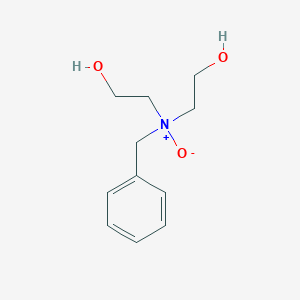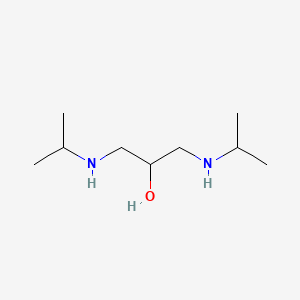
1,3-Bis(isopropylamino)propan-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as the dehalogenation of bis(diisopropylamino-chloroboryl)methane leading to derivatives like 1,2,4,5-tetraborinane and 1-aza-2,4-diborolidine, depending on the solvent used, showcasing the solvent-dependent nature of such syntheses (Fisch, Pritzkow, & Siebert, 1988). Another example is the synthesis of 1,2-bis(diisopropylamino)-1,2-dihydro-1,2-benzodiborete through a series of reactions including ipso-borylation and double amination (Kaufmann, Boese, & Scheer, 1994).
Molecular Structure Analysis
The molecular structure of similar compounds, such as µ-(isopropylamino)-µ-(propanone oximato)-bis(tricarbonyliron)(Fe–Fe), reveals unique features like an Fe–N–O–Fe ring, indicating novel intermediates in chemical reactions (Aime et al., 1976). Similarly, the crystal structure of a mononuclear Cu(II) complex of 1,3-bis(N-methylimidazolimine)propan-2-ol highlights a distorted square pyramid geometry (Doman et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives demonstrate significant antifungal activity, indicating the potential for diverse chemical interactions and applications (Zambrano-Huerta et al., 2019). The synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activity further emphasize the broad range of chemical properties these types of compounds can exhibit (Čižmáriková et al., 2020).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their crystalline nature and thermal stability, as seen in the synthesis of 1,2-bis(diisopropylamino)-1,2-dihydro-1,2-benzodiborete, which is noted for its crystalline form and thermal resilience (Kaufmann, Boese, & Scheer, 1994).
Chemical Properties Analysis
The chemical properties of 1,3-Bis(isopropylamino)propan-2-ol derivatives and related compounds can be diverse, ranging from their reactivity in synthesis to their biological activities, such as antifungal properties and interactions with biological targets, as demonstrated by the synthesis and evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives (Zambrano-Huerta et al., 2019).
Scientific Research Applications
Antifungal Compound Synthesis
A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized, displaying high activity against Candida spp. strains, suggesting significant potential in antifungal applications (Zambrano-Huerta et al., 2019).
Schiff Base Derivatives
Three Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol were synthesized, showcasing interesting structural properties. These compounds retained a polymeric framework through hydrogen bonds, indicating potential in various chemical applications (Khalid et al., 2018).
Biodiesel Production
1,3-Bis(isopropylamino)propan-2-ol was used as a catalyst in the production of biodiesel esters, demonstrating a significantly shortened process duration and high yield in a magnetic field (Abbasov, 2017).
Cardioprotective Activity
A study on the oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino)methyl)-2-methoxyphenoxy)propan-2-ol revealed its potential as a β-adrenoreceptor antagonist with cardioprotective and antiarrhythmic activities in laboratory animals (Nikam et al., 2011).
Corrosion Inhibition
1,3-Bis-diethylamino-propan-2-ol was found to be an effective volatile corrosion inhibitor for brass, indicating its potential application in preserving metal surfaces (Gao & Liang, 2007).
properties
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNLWUAKYIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isopropylamino)propan-2-ol | |
CAS RN |
343785-33-1 | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



